molecular formula C21H32O2 B13775280 3beta-Acetoxyandrost-5-ene CAS No. 13067-44-2

3beta-Acetoxyandrost-5-ene

Cat. No.: B13775280
CAS No.: 13067-44-2
M. Wt: 316.5 g/mol
InChI Key: XJBMGBWQXGCCNJ-PXQJOHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Acetoxyandrost-5-ene, also known as 7-oxo-DHEA acetate or 3-acetyl-7-oxo-dehydroepiandrosterone, is a synthetically modified metabolite of dehydroepiandrosterone (DHEA) that has garnered significant interest in biochemical and physiological research . This steroid compound is characterized by the addition of an acetate group at the 3beta position and a ketone group at the 7 position on the androstene ring structure . Its primary research applications focus on investigating thermogenic mechanisms and energy metabolism, as studies suggest it may influence metabolic rate by modulating the activity of mitochondrial enzymes such as sn-glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme . Researchers are particularly interested in its potential non-hormonal pathways of action, as evidence indicates 7-oxo-DHEA acetate is not directly converted to testosterone or estrogen, unlike its parent compound DHEA , making it a valuable tool for studying metabolic processes independent of classical sex hormone pathways . Preliminary in vitro and animal model research indicates it may promote thermogenesis through the glycerophosphate shuttle, a metabolically inefficient pathway that dissipates energy as heat rather than producing ATP . Additional research applications include investigating its potential interaction with glucocorticoid metabolism through competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which may influence local cortisol activity . The compound has demonstrated a favorable safety profile in acute animal toxicological studies, with a no-observable adverse effect level (NOAEL) for a single oral dose established at 2,000 mg/kg in rats , and was well-tolerated in human clinical trials at doses up to 200 mg/day for 4 weeks . This compound is provided as a high-purity chemical reagent exclusively for research investigations in metabolic studies, enzyme mechanisms, and biochemical pathways. This product is intended for research use only by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or human consumption purposes.

Properties

CAS No.

13067-44-2

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H32O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h6,16-19H,4-5,7-13H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

XJBMGBWQXGCCNJ-PXQJOHHUSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(CCC[C@H]4[C@@H]3CC=C2C1)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
IUPAC Name (17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
Canonical SMILES CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C
InChI InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3
InChI Key MENYRVLDWKVWLK-UHFFFAOYSA-N

(Source: PubChem)

Preparation Methods of 3beta-Acetoxyandrost-5-ene

Overview

The preparation of this compound primarily involves the selective acetylation of the 3beta-hydroxy group of androstenes or related steroidal precursors. The methods include classical acetylation reactions, protection strategies, and multi-step syntheses starting from androstenedione or 4-androstenediol (4AD). Industrial methods focus on optimizing yield, purity, and environmental impact.

Synthetic Routes and Reaction Conditions

Acetylation of 3beta-Hydroxy Steroids

The most common synthetic approach involves acetylation of the 3beta-hydroxy group of steroidal precursors such as 5alpha-androstan-17beta-ol or 4-androstenediol:

  • Starting Material: 5alpha-androstan-17beta-ol or 4-androstenediol (4AD).
  • Reagents: Acetic anhydride or isopropenyl acetate as acetylating agents.
  • Catalysts: Pyridine or strong acid catalysts (e.g., p-toluenesulfonic acid).
  • Solvents: Organic solvents such as acetone, diethyl ether, or methyl alcohol.
  • Conditions: Reaction temperatures range from 20°C to 80°C, with stirring and controlled addition of reagents.
  • Workup: Neutralization with triethylamine, solvent removal, crystallization, filtration, and drying under vacuum at temperatures below 40°C to prevent decomposition.

Example process (industrial scale):

  • Dissolve 1 weight unit (W) of 4AD in 3-8 volume units (V) of organic solvent.
  • Add 1-5% W of strong acid catalyst.
  • Heat to 40-80°C and add 0.5-1.2 V of isopropenyl acetate dropwise.
  • Stir for 1-2 hours until reaction completion monitored by thin-layer chromatography (TLC).
  • Neutralize with 2-6% V triethylamine.
  • Concentrate solvent and crystallize product by adding methyl alcohol and cooling to 0 to -5°C.
  • Filter and dry under vacuum below 40°C to obtain high purity this compound intermediate (purity > 97%).
Reduction and Protection Steps
  • Reduction of androstanedione to 5alpha-androstan-17beta-ol is performed prior to acetylation.
  • Protection of hydroxyl groups at the 3beta position is critical to avoid side reactions during subsequent transformations.
  • Catalytic hydrogenation (e.g., palladium on carbon) may be used to reduce double bonds selectively.
  • Zinc dust reductive cleavage and sodium hydroxide treatment can be employed to generate 17beta-hydroxy derivatives from ketone precursors.

Reaction Systems and Variations

  • Reaction systems include diethyl ether/acetic acid or trichloroisocyanuric acid/acetone systems for specific chlorination or hydroxylation steps in steroid synthesis.
  • The use of isopropenyl acetate as an acetylating agent is preferred industrially due to its high yield, environmental friendliness, and minimal wastewater generation.
  • The ratio of acetylating agent to substrate significantly affects purity and yield; higher ratios (e.g., 35:1) yield purities above 97%, whereas lower ratios yield lower purity (~92%).

Purification and Quality Control

  • Purity is monitored by TLC, with ≥98% purity considered acceptable for intermediates.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry at 3beta, 5alpha, and 17beta positions.
  • Melting point analysis (219–221°C) and solubility testing in methanol (19.6–20.4 mg/mL) assist in quality control.
  • Drying under vacuum at controlled temperatures avoids decomposition and maintains product integrity.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Reduction of androstanedione Zinc dust, NaOH Ambient High N/A Produces 5alpha-androstan-17beta-ol
Acetylation (lab scale) Acetic anhydride, pyridine 20–25 85–95 ~90–95 Controlled addition, stirring
Acetylation (industrial scale) Isopropenyl acetate, strong acid catalyst (p-TsOH) 40–80 106–108* 92–97 High acetylating agent ratio improves purity
Crystallization and drying Methyl alcohol, vacuum drying <40 0 to -5 (crystallization) N/A >97 Prevents hydrolysis and decomposition

*Note: Yield over 100% may indicate solvent retention or measurement variance; actual product yield is optimized for purity.

Summary and Industrial Relevance

The preparation of this compound is well-established, relying on acetylation of steroidal hydroxy precursors under controlled acidic or catalytic conditions. The use of isopropenyl acetate as an acetylating agent in the presence of strong acid catalysts offers high yield and purity with environmentally friendly processing. Industrial methods emphasize solvent recovery, minimal wastewater, and product stability through careful temperature and drying controls. Analytical techniques such as NMR and TLC ensure structural integrity and purity, critical for downstream pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis of Acetoxy Group

The 3β-acetoxy functionality undergoes hydrolysis under basic or enzymatic conditions, forming 3β-hydroxyandrost-5-ene (dehydroepiandrosterone, DHEA). This reaction is pivotal in metabolic pathways:

  • Conditions : Aqueous NaOH or esterases at physiological pH .

  • Applications : Serves as a precursor to physiologically active androgens like testosterone and dihydrotestosterone .

Allylic Oxidation Reactions

The Δ⁵ double bond facilitates allylic oxidation, enabling selective functionalization of the steroid backbone:

Petrow Reaction (Br₂/AgOAc)

Electrophilic bromination followed by oxidation yields 7-keto derivatives:

Reaction ConditionsProductYieldSource
Br₂/AgOAc in dichloromethane, 0–5°C3β-Acetoxyandrost-5-ene-7,17-dione64–73%

Mechanistic Note : The 3β-acetoxy group directs electrophilic attack at C7, forming a bromonium intermediate that undergoes oxidation .

Treibs Oxidation (Hg(TFA)₂)

Mercury(II) trifluoroacetate promotes allylic acetoxylation:

Reaction ConditionsProductYieldSource
Hg(TFA)₂ in CF₃COOH, 40–80°C3β-Acetoxy-6β-trifluoroacetoxyandrost-4-en-17-one45%

Substituent Effects : 4β- or 19-acetoxy groups suppress oxidation, favoring electrophilic addition .

Metal-Mediated Transformations

Transition metals enable diverse functionalizations:

Palladium(II) Complexation

Pd(TFA)₂ forms a π-allyl complex at C5–C7:

Metal ReagentProductYieldSource
Pd(TFA)₂ in CH₂Cl₂, RTBis[μ-TFA-(3β-acetoxyandrostenyl)Pd(II)]98%

Application : Stabilizes the Δ⁵ system for further catalytic modifications .

Thallium(III)/Lead(IV) Trifluoroacetolysis

Electrophilic addition at C5–C6 positions:

ReagentMajor ProductsYieldSource
Tl(TFA)₃3β-Acetoxy-5α-hydroxy-6β-TFA-androstan-17-one38%
Pb(TFA)₄3β-Acetoxy-4β-TFA-androst-5-en-17-one27%

Regioselectivity : Thallium favors C6 functionalization, while lead targets C4 .

Enzymatic Modifications

In vivo, 3β-acetoxyandrost-5-ene is metabolized into bioactive androgens:

  • Pathway : Hydrolysis → 3β-hydroxyandrost-5-ene → 5α-reduction → DHT .

  • Key Enzymes : 3β-hydroxysteroid dehydrogenase, 5α-reductase.

Oxazolination and Heterocycle Formation

Reactions with aldehydes/azides yield steroidal oxazolines:

ReagentsProductIC₅₀ (C17,20-lyase)Source
Aromatic aldehydes + Lewis acid17β-Oxazolinyl-3β-acetoxyandrost-5-enes4.8–5.0 μM

Significance : These derivatives inhibit steroidogenic enzymes, useful in prostate cancer research .

Scientific Research Applications

Medicinal Chemistry

3beta-Acetoxyandrost-5-ene is primarily studied for its role in modulating immune responses and its potential therapeutic effects in various conditions. One notable patent highlights its use in treating immune-related diseases such as diabetes mellitus and chronic fatigue syndrome. The compound has been shown to enhance lymphocyte proliferation, which is crucial for an effective immune response .

Table 1: Summary of Therapeutic Applications

Application AreaDescription
Immune Response ModulationEnhances lymphocyte proliferation; used in treating immune-related diseases
Cancer TreatmentPotential use in conjunction with chemotherapy to mitigate side effects
Hormonal RegulationMay influence testosterone and estrogen levels; studied for effects on body composition

Pharmacological Studies

Pharmacokinetic studies have evaluated the safety and tolerability of this compound. A double-blind, placebo-controlled study involving healthy male participants indicated that doses up to 200 mg/day were well tolerated without significant adverse effects on hormone levels or vital signs . The compound was rapidly converted to its sulfate form, indicating efficient metabolism.

Case Study: Safety and Pharmacokinetics

In a study conducted at the Chicago Center for Clinical Research, participants received escalating doses of this compound over several weeks. Key findings included:

  • No significant changes in total testosterone or other hormone levels.
  • The mean time to peak plasma concentration of the metabolite was approximately 2.2 hours.
  • The compound did not accumulate in the bloodstream, suggesting a favorable safety profile .

Clinical Implications

The clinical implications of using this compound extend to various therapeutic areas:

A. Immune System Disorders
Research indicates that this compound can enhance lymphocyte activity, providing a potential treatment avenue for conditions like chronic fatigue syndrome and other immune deficiencies .

B. Cancer Treatment
The compound may also play a role in cancer therapy by improving the efficacy of treatments while reducing adverse effects associated with chemotherapy. Its ability to modulate immune responses could help patients better tolerate treatments .

C. Hormonal Effects
Studies have suggested that this compound may influence hormonal balance, potentially benefiting individuals with hormonal imbalances or those undergoing hormonal therapies .

Mechanism of Action

The mechanism of action of 3beta-Acetoxyandrost-5-ene involves its interaction with specific molecular targets and pathways. It is known to bind to androgen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including changes in cellular metabolism, growth, and differentiation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of 3β-Acetoxyandrost-5-ene and related steroids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3β-Acetoxyandrost-5-en-17-one 3β-OAc, Δ⁵, 17-keto C₂₁H₂₈O₃ 328.45 Parent compound; acetylated DHEA
Dehydroepiandrosterone (DHEA) 3β-OH, Δ⁵, 17-keto C₁₉H₂₈O₂ 288.42 Natural hormone; lacks acetyl group
3β-Acetoxyandrost-5-ene-7,17-dione 3β-OAc, Δ⁵, 7-keto, 17-keto C₂₁H₂₆O₄ 342.44 Dual keto groups; potential metabolic stability
3β,17β-Dihydroxyandrost-5-ene (AET) 3β-OH, 17β-OH, Δ⁵ C₁₉H₃₀O₂ 290.44 Polar diol; enhanced water solubility
3-Acetoxy-16-bromo-17-ethylenedioxyandrost-5-ene 3-OAc, 16-Br, 17-ethylenedioxy, Δ⁵ C₂₃H₃₃BrO₄ 453.42 Bulky substituents; altered receptor interaction
3β-Acetoxyandrost-5-en-17-one Acetylhydrazone 3β-OAc, Δ⁵, 17-acetylhydrazone C₂₃H₃₄N₂O₃ 386.53 Hydrazone derivative; modified 17-position reactivity
DHEA Sulfate 3β-sulfate, Δ⁵, 17-keto C₁₉H₂₈O₅S 368.07 Sulfated form; increased plasma stability

Key Differences and Implications

The 7-keto derivative (3β-Acetoxyandrost-5-ene-7,17-dione) introduces an additional ketone, which may reduce susceptibility to enzymatic oxidation at C7, a common metabolic pathway for DHEA .

Substituent Effects on Bioactivity: Compounds like 3-Acetoxy-16-bromo-17-ethylenedioxyandrost-5-ene () incorporate halogen and ethylene dioxy groups, which sterically hinder interactions with steroid receptors. This aligns with , which notes that equatorial substituents minimize interference with receptor binding . The acetylhydrazone derivative () modifies the 17-keto group into a hydrazone, likely altering its redox properties or serving as a prodrug .

Physicochemical Properties :

  • Sulfated derivatives (e.g., DHEA sulfate) exhibit higher water solubility and prolonged half-life in circulation due to reduced renal clearance .
  • Ethylene dioxy and bromo substituents () increase molecular weight and may affect crystallinity, as evidenced by X-ray diffraction studies .

Q & A

Q. What are the recommended synthetic pathways for 3β-Acetoxyandrost-5-ene, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of 3β-Acetoxyandrost-5-ene derivatives typically involves selective acetylation of the 3β-hydroxyl group on the androstane backbone. For example, one protocol ( ) uses 3β-acetoxy-17-ylidamino intermediates with pyrimidyl-benzene sulfonamide sodium salts under controlled anhydrous conditions. Key optimization steps include:

  • Maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete acetylation.
  • Adjusting solvent polarity (e.g., dichloromethane or tetrahydrofuran) to enhance solubility and yield.
    Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Yield improvements (>80%) are achievable by optimizing stoichiometry and temperature (40–60°C) .

Q. How should researchers characterize 3β-Acetoxyandrost-5-ene to confirm structural integrity?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify acetylation at the 3β position (e.g., δ ~2.0 ppm for the acetate methyl group) and steroidal backbone integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities.
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemical details of the androstane skeleton.
  • HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95% required for biological assays) .

Q. What safety protocols are critical when handling 3β-Acetoxyandrost-5-ene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols ().
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3β-Acetoxyandrost-5-ene derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address this:

  • Standardize Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation times, solvent controls).

  • Re-evaluate Compound Purity : Use HPLC and NMR to confirm batch consistency.

  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets across studies ().

    05 文献检索Literature search for meta-analysis
    02:58
  • Mechanistic Studies : Use siRNA knockdown or receptor-binding assays to identify off-target effects .

Q. What experimental designs are suitable for studying the metabolic stability of 3β-Acetoxyandrost-5-ene in vivo?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated metabolism. Monitor via LC-MS for glucuronide or sulfate conjugates ().
  • Pharmacokinetic (PK) Profiling : Administer radiolabeled ³H-3β-Acetoxyandrost-5-ene to rodents; collect plasma/tissue samples at intervals for scintillation counting.
  • Bile Duct Cannulation : Quantify biliary excretion of metabolites .

Q. How can computational modeling predict the interaction of 3β-Acetoxyandrost-5-ene with steroidogenic enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like 17β-hydroxysteroid dehydrogenase. Validate with mutagenesis studies.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability.
  • QSAR Models : Coralate structural modifications (e.g., substituents at C17) with inhibitory activity using Random Forest or SVM algorithms .

Q. What strategies mitigate batch-to-batch variability in 3β-Acetoxyandrost-5-ene synthesis for reproducible research?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates.
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
  • Strict QC Protocols : Enforce acceptance criteria for NMR purity (>98%), residual solvents (<0.1%), and chiral integrity ().

Data Analysis and Validation

Q. How should researchers validate the specificity of 3β-Acetoxyandrost-5-ene in enzyme inhibition assays?

Methodological Answer:

  • Negative Controls : Use enantiomers (e.g., 3α-Acetoxy analogs) to confirm stereospecificity.
  • Competitive Binding Assays : Titrate with known inhibitors (e.g., ketoconazole for CYP17A1) to assess IC₅₀ shifts.
  • Cross-Reactivity Screens : Test against related enzymes (e.g., 5α-reductase) using radiometric assays .

Q. What statistical methods are appropriate for analyzing dose-response relationships in 3β-Acetoxyandrost-5-ene studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for p-value adjustment).
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values in small-sample studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.